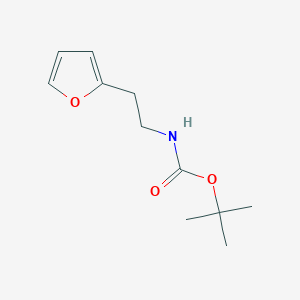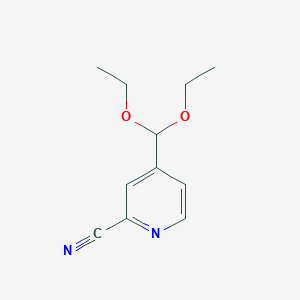
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
The preparation of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid involves several synthetic routes. One common method is the reaction of benzoic acid hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . Another method involves the oxidative cyclization of N-acyl hydrazones using various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, and ferric chloride . Industrial production methods focus on optimizing yield, purity, and cost-effectiveness, often using eco-friendly and commercially viable processes .
Análisis De Reacciones Químicas
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or lead dioxide.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Electrophilic aromatic substitution reactions introduce substituents on the aromatic ring.
Common reagents used in these reactions include hydrazine, aldehydes, and various oxidizing agents. Major products formed from these reactions include substituted oxadiazoles and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to act as a hydrogen bond acceptor, interacting with biological molecules and disrupting their functions . This interaction can lead to the inhibition of enzymes, modulation of receptor activity, and interference with cellular processes, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid can be compared with other oxadiazole derivatives, such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
These compounds share similar heterocyclic structures but differ in their substitution patterns and biological activities . The unique structure of this compound allows it to exhibit distinct properties and applications, making it a valuable compound in various fields .
Propiedades
Fórmula molecular |
C15H10N2O3 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)12-8-4-7-11(9-12)13-16-14(20-17-13)10-5-2-1-3-6-10/h1-9H,(H,18,19) |
Clave InChI |
KJQFBKWEVBPDOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Alpha-hydroxy-cis-oxabicyclo[3.3.0]octane-3-one](/img/structure/B1641614.png)

![(2S)-N-[(3,5-Difluorophenyl)acetyl]-L-alanyl-2-phenyl-glycine](/img/structure/B1641625.png)



![N-[2-[(2R,4S)-3-benzyl-2-hydroxy-1-phenyl-1,3,2-diazaphospholidin-4-yl]ethyl]aniline](/img/structure/B1641636.png)



![4-[[9-tert-butyl-2-oxo-3-[4-(trifluoromethoxy)phenyl]-1,3-diazaspiro[5.5]undecan-1-yl]methyl]-N-(2H-tetrazol-5-yl)benzamide](/img/structure/B1641653.png)
![Propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B1641663.png)


